molecular formula C6H5Cl2N B011194 2-Chloro-4-(chloromethyl)pyridine CAS No. 101990-73-2

2-Chloro-4-(chloromethyl)pyridine

Cat. No.: B011194
CAS No.: 101990-73-2
M. Wt: 162.01 g/mol
InChI Key: QELZCGMVHLQNSO-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)pyridine, also known as 2-C4CP, is a common chemical compound used in many scientific research applications. It is an aromatic, nitrogen-containing heterocyclic compound that is used in a variety of applications, from pharmaceuticals to agrochemicals. It has a variety of uses due to its unique properties, including its ability to form strong hydrogen bonds and its low volatility.

Scientific Research Applications

  • Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities. This application is significant in the study of electrical conductivity in polymer research (Bruce & Herson, 1967).

  • Synthesis of Novel Dinuclear Rhodium(III) Complexes : In the field of inorganic chemistry, it is used for synthesizing novel dinuclear rhodium(III) complexes, characterized by NMR spectroscopy and mass spectrometry (Shinkawa et al., 1995).

  • Intermediate for Drug Synthesis : The modified synthesis of derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, serves as intermediates in synthesizing drugs like Dexlansoprazole, used for treating GERD ulcers and related diseases (Gilbile, Bhavani, & Vyas, 2017).

  • Selective Chlorinating Reagent : It is also recognized as a highly selective chlorinating reagent in research applications (Liang, 2007).

  • Synthesis of Herbicides : A key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron (Hang-dong, 2010).

  • Preparation of Pyridine o-Quinodimethane Analogues : Used as a precursor for various pyridine o-quinodimethane analogues in scientific research (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

  • Catalysis and Pharmaceutical Research : Various derivatives of 2-Chloro-4-(chloromethyl)pyridine are used in the synthesis of catalysts, pharmaceutical compounds, and in the study of their biological activities (Zhu & Shi, 2011).

  • Non-Carcinogenicity Studies : It was also subject to bioassays to determine its carcinogenicity, which found that 2-(chloromethyl)pyridine hydrochloride was not carcinogenic to rats or mice (National Toxicology Program, 1979).

Safety and Hazards

  • Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
  • Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .

Mechanism of Action

Target of Action

It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogenous bases in DNA.

Mode of Action

As an alkylating agent, 2-Chloro-4-(chloromethyl)pyridine can donate an alkyl group to its target. This process often results in the formation of covalent bonds with macromolecules, potentially leading to changes in their structure and function .

Result of Action

As an alkylating agent, it may cause dna damage, potentially leading to cell death or mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances in the environment that can react with it.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the nitrogenous bases in nucleic acids . This interaction can lead to modifications in the structure and function of these biomolecules, affecting their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, as an alkylating agent, it can induce DNA damage, leading to changes in gene expression and potentially triggering cell cycle arrest or apoptosis. Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the alkylation of DNA by this compound can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, it can modify the activity of enzymes involved in various biochemical pathways, further influencing cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable biological response. High doses of this compound can lead to adverse effects, such as tissue damage, organ toxicity, and even mortality in severe cases.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting their activity and the overall metabolic flux . For example, it can inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall biological effects, with certain tissues being more susceptible to its actions.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can affect cytoplasmic enzymes and signaling pathways. The specific localization of this compound can influence its overall biological effects and the pathways it impacts.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZCGMVHLQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456095
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-73-2
Record name 2-chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(chloromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 11.3 g of 2-chloro-4-hydroxymethylpyridine obtained in stage a) below in 200 mL of dichloromethane are added dropwise 6.896 mL of thionyl chloride, followed by 2.1 mL of dimethylformamide, the reaction mixture is stirred for 3 hours at room temperature and 50 mL of water are then added dropwise. The phases are separated and the organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 12.8 g of 2-chloro-4-chloromethylpyridine in the form of an amber-coloured liquid, which is used without further purification.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.896 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10 g of 2-chloro-4-methylpyridine are dissolved in 30 ml of CH3CN and a mixture of AIBN (3 g) and NCS (30 g) is added. The resulting mixture is refluxed for 4 hours. After removing the solvent, the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4-methyl-pyridine (7.28 g, 57.1 mmol), N-Chlorosuccinimide (11.4 g, 85.3 mmol), benzoyl peroxide (276 mg, 1.13 mmol), and acetic acid (200 μL, 3.5 mmol) in acetonitrile (30 mL) was heated at reflux for 2.5 h. The mixture was allowed to cool to room temperature, then poured into water (10 mL) and extracted with EtOAc. The organic phase was washed with brine, dried over MgSO4, and concentrated in vacuo at 35° C., yielding the crude product of 4-(chloromethyl)-2-chloropyridine (9.25 g) as an oil. The crude oil was carried on to the hydrolysis step without further purification.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
catalyst
Reaction Step One
Quantity
200 μL
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

SOCl2 (4.2 g, 35.5 mol) was added dropwise to a suspension of the alcohol (5 g, 34.8 mmol) in CH2Cl2 (50 mL) at −5° C. with stirring. The mixture was stirred at room temperature overnight, then quenched with water (100 mL), and extracted with CH2Cl2 (3×100 mL). The organic layers were combined, washed with brine (200 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/5) and afforded the title compound (5.5 g, near quantitative yield) as an oil.
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chloro-4-(chloromethyl)pyridine in the synthesis of lafutidine?

A1: this compound serves as a crucial intermediate in the synthesis of lafutidine []. The research paper describes a synthetic route where 2-amino-4-methylpyridine is first chlorinated to yield this compound. This compound then undergoes a condensation reaction with piperidine in dimethylformamide (DMF) to produce lafutidine.

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